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Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary

mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC)

transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as

an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents

out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4]

Valspodar (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D

analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-

glycoprotein, Valspodar competitively inhibits the efflux of cytotoxic drugs, thus restoring their

intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of Valspodar in in vitro

studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the

reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are

provided, along with data presentation guidelines and visualizations to aid in experimental

design and interpretation.

Mechanism of Action of Valspodar
Valspodar functions by directly interacting with the ABCB1 transporter. This interaction is

believed to occur at the drug-binding site, thereby competitively inhibiting the binding and
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subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular

accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce

cytotoxicity in resistant cells.
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Caption: Mechanism of Valspodar-mediated inhibition of ABCB1.
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Data Presentation
Table 1: In Vitro Efficacy of Valspodar in Reversing
ABCB1-Mediated Multidrug Resistance

Cell Line
Chemoth
erapeutic
Agent

IC50
without
Valspoda
r (nM)

IC50 with
Valspoda
r (nM)

Valspoda
r
Concentr
ation (µM)

Fold
Reversal

Referenc
e

DU145

DTXR
Docetaxel 388 ~5.9

0.05

(Elacridar)
~65.8 [7]

PC-3

DTXR
Docetaxel 305 ~8.2

0.05

(Elacridar)
~37.2 [7]

MDA-MB-

435mdr

NSC

279836
>10 µM

0.4 ± 0.02

µM

Not

Specified
>25

MedChem

Express

Data

T47D/TAM

R-6

Doxorubici

n

Not

Specified

Significantl

y

Decreased

0.25 - 0.75

µg/mL

Not

Quantified

MedChem

Express

Data

Human

Osteosarco

ma Cells

Doxorubici

n
Resistant Sensitive

Clinically

achievable

Complete

Reversal
[1]

Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative

context for the reversal of resistance.

Experimental Protocols
Assessment of Cytotoxicity and Reversal of Resistance
(MTT Assay)
This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the

presence and absence of Valspodar and to quantify the reversal of resistance.

Materials:
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ABCB1-overexpressing and parental (sensitive) cell lines

Complete cell culture medium

Valspodar (PSC 833)

Chemotherapeutic agent of interest

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Drug Treatment:

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

Prepare a stock solution of Valspodar in an appropriate solvent (e.g., DMSO) and dilute it

in culture medium to the desired final concentrations. It is crucial to first determine a non-

toxic concentration of Valspodar.
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Add 50 µL of the chemotherapeutic agent dilutions to the appropriate wells.

Add 50 µL of the Valspodar solution (or vehicle control) to the appropriate wells. The final

volume in each well should be 200 µL.

Include wells with cells and medium only (no drug, no Valspodar) as a negative control

and wells with medium only as a blank.

Incubate the plate for 48-72 hours at 37°C.

MTT Addition and Incubation:

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT

into formazan crystals.

Solubilization and Absorbance Reading:

Carefully remove the medium from the wells.

Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan

crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each treatment condition relative to the

untreated control cells.

Plot the percentage of cell viability against the drug concentration and determine the IC50

values using non-linear regression analysis.
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The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone /

IC50 of chemotherapeutic agent + Valspodar.

MTT Assay Workflow

1. Seed Cells
(e.g., 5x10^3 cells/well)

in 96-well plate

2. Incubate 24h
(37°C, 5% CO2)

3. Treat with Chemotherapeutic Agent
+/- Valspodar

4. Incubate 48-72h

5. Add MTT Reagent
(20 µL/well)

6. Incubate 2-4h

7. Solubilize Formazan
(e.g., 150 µL DMSO)

8. Read Absorbance
(570 nm)

9. Analyze Data
(Calculate IC50 & Fold Reversal)
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Caption: Workflow for the MTT cytotoxicity assay.

Assessment of ABCB1 Function (Rhodamine 123 Efflux
Assay)
This protocol measures the efflux activity of ABCB1 by quantifying the intracellular

accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by Valspodar
will lead to increased intracellular fluorescence.

Materials:

ABCB1-overexpressing and parental cell lines

Complete cell culture medium

Valspodar (PSC 833)

Rhodamine 123

Propidium Iodide (PI) for viability staining (optional)

Flow cytometer or fluorescence plate reader

96-well plates (black-walled for fluorescence reading) or FACS tubes

Procedure:

Cell Preparation:

Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.[9]

Inhibitor Pre-incubation:

Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.
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Add Valspodar at the desired concentration (and a vehicle control) to the respective

tubes/wells.

Incubate for 30 minutes at 37°C.

Rhodamine 123 Loading:

Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[3]

Incubate for 30-60 minutes at 37°C, protected from light.[10]

Efflux:

Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[9]

Resuspend the cell pellet in fresh, pre-warmed medium (containing Valspodar or vehicle

control).

Incubate at 37°C for 30-90 minutes to allow for drug efflux.[10]

Data Acquisition:

Place the samples on ice to stop the efflux.

Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1

channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

If using flow cytometry, PI can be added to exclude dead cells.

Data Analysis:

Calculate the mean fluorescence intensity (MFI) for each sample.

Compare the MFI of Valspodar-treated cells to the vehicle-treated control in the ABCB1-

overexpressing cell line. An increase in MFI indicates inhibition of efflux.

The parental cell line should exhibit high fluorescence with or without Valspodar, serving

as a positive control for accumulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9205001/
https://www.researchgate.net/publication/14014366_Flow_cytometric_analysis_of_P-glycoprotein_function_using_rhodamine_123
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/277/ecm910-ver-4-0.pdf
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.researchgate.net/publication/14014366_Flow_cytometric_analysis_of_P-glycoprotein_function_using_rhodamine_123
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/387/277/ecm910-ver-4-0.pdf
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.benchchem.com/product/b1684362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rhodamine 123 Efflux Assay Workflow

1. Prepare Cell Suspension
(1x10^6 cells/mL)

2. Pre-incubate with Valspodar
(30 min, 37°C)

3. Load with Rhodamine 123
(30-60 min, 37°C)

4. Wash and Resuspend in
Fresh Medium +/- Valspodar

5. Allow Efflux
(30-90 min, 37°C)

6. Stop Efflux on Ice

7. Analyze Fluorescence
(Flow Cytometry/Plate Reader)

Click to download full resolution via product page

Caption: Workflow for the Rhodamine 123 efflux assay.

Determination of ABCB1 Expression (Western Blot)
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This protocol is used to confirm and compare the expression levels of ABCB1 protein in

different cell lines.

Materials:

Cell lysates from ABCB1-overexpressing and parental cell lines

RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against ABCB1/P-glycoprotein (e.g., C219)

Loading control primary antibody (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction:

Lyse the cells in RIPA buffer containing protease inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For

optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after

lysis.[2]

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000

dilution) overnight at 4°C.[2]

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the ABCB1 band intensity to the loading control.

Compare the normalized ABCB1 expression levels between the resistant and parental cell

lines.
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Conclusion
Valspodar is a valuable tool for investigating and overcoming ABCB1-mediated multidrug

resistance in vitro. The protocols outlined in these application notes provide a framework for

researchers to assess the efficacy of Valspodar in sensitizing resistant cancer cells to various

chemotherapeutic agents. By carefully designing and executing these experiments,

researchers can gain valuable insights into the mechanisms of drug resistance and the

potential of ABCB1 inhibitors in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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